4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Description
Properties
CAS No. |
42204-41-1 |
|---|---|
Molecular Formula |
C7H6N6 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
4-amino-1-methylpyrazolo[3,4-d]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C7H6N6/c1-13-7-5(4(2-8)12-13)6(9)10-3-11-7/h3H,1H3,(H2,9,10,11) |
InChI Key |
WNNCJLSKKIGUNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)C#N)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrazole-o-Aminonitrile Intermediates
A foundational method involves the cyclocondensation of pyrazole-o-aminonitrile precursors. For instance, 3a-c -type intermediates (5-amino-3-substituted-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitriles) are synthesized via hydrazine derivatives reacting with ketene acetals or tetracyanoethylene under Phase Transfer Catalysis (PTC). Adapting this approach, 1-methyl substitution is achieved by replacing 3-hydrazino-6-(p-tolyl)pyridazine with methylhydrazine derivatives. Subsequent cyclization with formic acid, urea, or thiourea yields the pyrimidine ring (Scheme 1).
Key Steps :
-
Intermediate Preparation : Reacting methylhydrazine with malononitrile or cyanoacetates under methanol/ammonia at 0°C–25°C.
-
Cyclization : Heating intermediates with formic acid (90°C, 6 h) to form the pyrimidine core, followed by amination at position 4.
Yield : 75–96% after recrystallization (ethanol) and silica gel chromatography.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction kinetics for pyrazolo[3,4-d]pyrimidine formation. A mixture of o-amino pyrazole esters and aliphatic/aromatic nitriles in dioxane is exposed to dry HCl gas under microwave conditions (150°C, 20 min). For the target compound, 5-amino-1-methyl-pyrazole-4-carbonitrile serves as the starting material, with acrylonitrile introducing the cyano group.
Advantages :
Limitations : Requires specialized equipment and precise temperature control.
Sequential Hydrolysis and Cyclization
This route begins with 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (2 ), which undergoes partial hydrolysis using alcoholic NaOH to form the carboxamide derivative (3 ). Fusion with urea at 180°C for 2 h produces the pyrimidine-dione (4 ), followed by chlorination (POCl₃/PCl₅) and amination (NH₃/MeOH) to introduce the amino group.
Critical Parameters :
-
Chlorination : 4,6-dichloro intermediate formation requires stoichiometric PCl₅.
-
Amination : Room-temperature stirring with aqueous ammonia ensures selective substitution at position 4.
Yield : 70–78% after column purification (cyclohexane:ethyl acetate).
Patent-Based Modular Synthesis
WO2016066673A1 describes a cost-effective route avoiding transition metals and Mitsunobu reactions. A Knoevenagel condensation between methyl-substituted benzoyl chloride and malononitrile forms an enol ether, which undergoes cyclocondensation with methylhydrazine to yield the pyrazole ring. Subsequent formamide cyclization under acidic conditions (H₂SO₄, 100°C) completes the pyrimidine core.
Innovations :
-
Eliminates phosphine ligands and palladium catalysts.
-
Uses phase-transfer catalysts (e.g., tetrabutylammonium bromide) for efficient byproduct removal.
Scale-Up Feasibility : 85% yield at kilogram scale.
Comparative Analysis of Synthetic Methods
Experimental Validation and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[3,4-d]pyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Antitumor Activity
One of the most notable applications of 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is its antitumor properties. Research indicates that derivatives of this compound exhibit high inhibitory activity against several cancer cell lines. For instance, a study reported that a related pyrazolo[3,4-d]pyrimidine derivative demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
Case Study: Structure-Activity Relationships
The structure-activity relationship (SAR) studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance its biological activity. For example, analogs with specific substitutions exhibited improved potency against breast cancer cell lines (MCF-7), with one derivative achieving an IC50 of 1.74 µM . These findings suggest that fine-tuning the chemical structure can lead to more effective anticancer agents.
Sigma-1 Receptor Ligands
Another promising application is the role of pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands. A study identified a derivative of this compound as a selective sigma-1 receptor antagonist with favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This activity suggests potential therapeutic uses in pain management and neuroprotection .
Table 1: Synthesis Overview
| Methodology | Key Reagents | Yield (%) | Remarks |
|---|---|---|---|
| Nucleophilic Substitution | 4-chloro and 4-amino precursors | Up to 45% | Mild conditions used |
| Buchwald-Hartwig Coupling | Aryl halides and amines | Variable | Suitable for complex scaffolds |
| Multi-component Reactions | Various heterocycles | High | Efficient for diverse bioactive scaffolds |
Potential in Neurological Disorders
Research also indicates that pyrazolo[3,4-d]pyrimidine derivatives may have implications in treating neurological disorders due to their interaction with sigma receptors. These receptors are implicated in various neuroprotective pathways and could be targeted for developing new treatments for conditions such as depression and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile involves the inhibition of specific molecular targets, such as protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of these kinases, forming essential hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1
The 1-position substituent profoundly influences physicochemical properties and bioactivity:
- 1-Tosyl group (e.g., compound 8 in ) : Introduces a sulfonyl moiety, increasing molecular weight and polarity. This derivative exhibited moderate antitumor activity against Hep2 cells (IC₅₀ = 18.7 µM) in MTT assays, suggesting steric hindrance may limit efficacy .
- 1-Phenyl group (e.g., ) : Aromatic substituents can enhance π-π stacking interactions with biological targets, though activity data for such derivatives remain unreported in the evidence .
Substituent Variations at Position 4
The 4-amino group is a conserved feature in many analogs, but additional modifications are observed:
- 4-Nitrophenyl group () : Electron-withdrawing groups may alter electronic distribution, affecting reactivity and interaction with enzymes like kinases .
Additional Substituents
- Position 6 : Hydroxyl or acetyl groups (e.g., compound 12 in ) introduce polarity, impacting solubility. Compound 12 (5-acetyl-6-hydroxy) showed reduced antitumor activity (IC₅₀ = 28.3 µM), possibly due to metabolic instability .
- Position 5 : Methyl or nitrile groups (e.g., ) modulate ring planarity and electronic effects, influencing antimicrobial activity in pyrazolo[1,5-a]pyrimidines .
Key findings :
Structural and Functional Insights
- Carbonitrile group (position 3) : Stabilizes the heterocyclic core via electron-withdrawing effects and participates in hydrogen bonding .
- Amino group (position 4): Critical for interactions with biological targets, such as ATP-binding pockets in kinases .
- Hybrid derivatives (e.g., chromenone-fused in ): Extended conjugation systems may enhance DNA intercalation or topoisomerase inhibition .
Biological Activity
4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has gained attention for its diverse biological activities, particularly in cancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer properties and mechanisms.
- Molecular Formula : C6H7N5
- Molecular Weight : 149.1533 g/mol
- CAS Number : 5334-99-6
- IUPAC Name : 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Anticancer Activity
Recent studies have highlighted the promising anticancer activity of 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects.
In Vitro Studies
-
Cell Lines Tested :
- A549 (lung cancer)
- HepG2 (hepatoma)
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
- IC50 Values :
The mechanism by which 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts its anticancer effects includes:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at the S and G2/M phases.
- Increased BAX/Bcl-2 ratio promoting pro-apoptotic pathways .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity:
- Substituents on the phenyl ring enhance anticancer efficacy.
- The presence of amino and carbonitrile groups is crucial for maintaining activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Amino-1-methyl | A549 | 2.24 | Apoptosis induction |
| Derivative 1 | MCF-7 | 1.74 | Apoptosis induction |
| Derivative 2 | HCT116 | 8.21 | EGFR inhibition |
Study 1: Antitumor Activity Assessment
In a comprehensive study, various pyrazolo[3,4-d]pyrimidine derivatives were synthesized and screened for their antitumor activities. The study reported that compounds with modifications at the N-position displayed enhanced inhibitory effects against multiple cancer cell lines .
Study 2: EGFR Inhibition
Another study focused on derivatives designed as epidermal growth factor receptor inhibitors (EGFRIs). Among these, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and showed significant activity against mutant forms . This underscores the potential of pyrazolo[3,4-d]pyrimidines in targeting resistant cancer phenotypes.
Q & A
Basic: What are the primary synthetic routes for 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, and how do reaction conditions influence product purity?
Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclization reactions starting from aminopyrazole precursors. For example, 5-amino-1-methyl-1H-pyrazole-3,4-dicarbonitrile can react with formamide under reflux to form a pyrazolo[3,4-d]pyrimidine core via a Dimroth rearrangement, introducing a methylamino group at the 4-position . Key factors affecting purity include:
- Solvent choice : Polar aprotic solvents like DMF enhance cyclization efficiency compared to acetic acid, which may lead to side products like thiones .
- Temperature control : Prolonged reflux (6–8 hours) ensures complete ring closure but risks decomposition if overheated .
- Purification : Recrystallization from ethanol-DMF mixtures improves crystallinity and removes unreacted intermediates .
Advanced: How can computational reaction path search methods optimize the synthesis of pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
State-of-the-art computational approaches, such as quantum chemical reaction path searches, can identify energetically favorable pathways and predict optimal conditions. For instance:
- Transition state analysis : Determines the feasibility of competing mechanisms (e.g., Dimroth rearrangement vs. direct cyclization) .
- Machine learning : Analyzes experimental datasets to recommend solvent systems, temperatures, and catalysts that maximize yield .
- Feedback loops : Experimental data (e.g., NMR or HPLC purity) refine computational models, reducing trial-and-error iterations .
Basic: What spectroscopic techniques are critical for characterizing 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile?
Answer:
- ¹H/¹³C NMR : Confirms substitution patterns. For example, the methyl group at N1 appears as a singlet (~δ 3.5 ppm), while the nitrile carbon resonates at ~δ 115 ppm .
- IR spectroscopy : Detects functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹ and C≡N at ~2200 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Advanced: How can researchers resolve contradictions in spectroscopic data for pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism in pyrimidinones) .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded spectra .
- X-ray crystallography : Provides definitive structural confirmation, resolving ambiguities in NOESY or IR data .
Basic: What role do substituents play in modifying the reactivity of pyrazolo[3,4-d]pyrimidine cores?
Answer:
Substituents influence both electronic and steric properties:
- Electron-withdrawing groups (e.g., CN) : Increase electrophilicity at C3, facilitating nucleophilic substitutions .
- Bulky groups (e.g., tert-butyl) : Reduce regioselectivity in coupling reactions by steric hindrance .
- Amino groups (at C4) : Enhance hydrogen-bonding interactions, relevant in biological target binding .
Advanced: How can competing reaction pathways be controlled during pyrazolo[3,4-d]pyrimidine synthesis?
Answer:
- Catalyst modulation : Acidic conditions (e.g., p-TsOH) favor cyclization over side reactions like hydrolysis .
- Selective protecting groups : Temporarily block reactive sites (e.g., NH₂) to direct substitutions to specific positions .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., imine intermediates), while prolonged heating drives thermodynamically stable products .
Basic: What are common pitfalls in scaling up pyrazolo[3,4-d]pyrimidine synthesis, and how can they be mitigated?
Answer:
- Exothermic reactions : Use controlled addition of reagents (e.g., isocyanates) to prevent runaway reactions .
- Solvent recovery : Ethanol-DMF mixtures complicate large-scale recrystallization; switch to cheaper solvents like water-acetonitrile .
- By-product formation : Monitor intermediates via TLC or in-line IR to halt reactions at optimal conversion .
Advanced: What strategies integrate pyrazolo[3,4-d]pyrimidines into drug discovery pipelines?
Answer:
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., aryloxy groups at C3) to optimize binding to kinase targets .
- Metabolic stability assays : Fluorine substitution (e.g., at C6) enhances bioavailability by reducing CYP450 metabolism .
- Fragment-based design : Use the core as a scaffold for combinatorial libraries targeting ATP-binding pockets .
Basic: How is regioselectivity achieved in electrophilic substitutions of pyrazolo[3,4-d]pyrimidines?
Answer:
- Directing groups : The amino group at C4 activates C3 for electrophilic attack, while steric effects from N1-methyl direct substitutions to C6 .
- Solvent polarity : Polar solvents stabilize charge-separated transition states, favoring para-substitution in aryl coupling reactions .
Advanced: How can machine learning models predict novel pyrazolo[3,4-d]pyrimidine derivatives with desired properties?
Answer:
- Descriptor-based models : Use molecular fingerprints (e.g., ECFP4) to correlate substituents with solubility or potency .
- Generative adversarial networks (GANs) : Propose synthetically accessible structures with high predicted binding affinity .
- Transfer learning : Apply datasets from related heterocycles (e.g., purines) to overcome limited pyrazolo[3,4-d]pyrimidine data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
